N-cyclopropyl-1-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~4~-CYCLOPROPYL-1-METHYL-6-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a heterocyclic compound that belongs to the pyrazolopyridine family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a pyrazole ring fused to a pyridine ring, makes it an interesting subject for scientific research and industrial applications.
Preparation Methods
The synthesis of N4-CYCLOPROPYL-1-METHYL-6-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves the reaction of 5-aminopyrazole with diethyl ethoxy methylenemalonate . This reaction proceeds through a series of steps, including cyclization and condensation reactions, to form the desired pyrazolopyridine scaffold. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the formation of the heterocyclic ring system .
Chemical Reactions Analysis
N~4~-CYCLOPROPYL-1-METHYL-6-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
N~4~-CYCLOPROPYL-1-METHYL-6-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a CDK2 inhibitor, which is a target for cancer treatment.
Biological Research: The compound’s ability to inhibit specific enzymes makes it a valuable tool for studying cellular processes and disease mechanisms.
Industrial Applications: Its unique chemical properties make it suitable for use in the synthesis of other complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of N4-CYCLOPROPYL-1-METHYL-6-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves the inhibition of cyclin-dependent kinase 2 (CDK2). By binding to the active site of CDK2, the compound prevents the phosphorylation of target proteins, thereby inhibiting cell cycle progression and inducing apoptosis in cancer cells . This selective inhibition of CDK2 makes it a promising candidate for targeted cancer therapies.
Comparison with Similar Compounds
N~4~-CYCLOPROPYL-1-METHYL-6-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can be compared to other pyrazolopyridine derivatives, such as:
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity and potential anticancer properties.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another derivative with significant biological activity and applications in medicinal chemistry.
The unique cyclopropyl and phenyl substituents in N4-CYCLOPROPYL-1-METHYL-6-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE contribute to its distinct chemical and biological properties, setting it apart from other similar compounds.
Properties
Molecular Formula |
C17H16N4O |
---|---|
Molecular Weight |
292.33 g/mol |
IUPAC Name |
N-cyclopropyl-1-methyl-6-phenylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C17H16N4O/c1-21-16-14(10-18-21)13(17(22)19-12-7-8-12)9-15(20-16)11-5-3-2-4-6-11/h2-6,9-10,12H,7-8H2,1H3,(H,19,22) |
InChI Key |
JUECUGGSQBYFQY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=N1)C(=CC(=N2)C3=CC=CC=C3)C(=O)NC4CC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.